

Toxicological comparison of Diarylide Yellow with alternative pigments.

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Compound of Interest						
Compound Name:	Diarylide Yellow					
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A Toxicological Showdown: Diarylide Yellow vs. Safer Alternatives

A deep dive into the toxicological profiles of **Diarylide Yellow** pigments and their emerging, safer alternatives, providing researchers, scientists, and drug development professionals with the critical data needed for informed material selection.

In the world of pigments, color is king, but safety is paramount. **Diarylide Yellows**, a class of organic pigments widely used for their vibrant yellow hues, have come under scrutiny due to toxicological concerns. This guide offers a comprehensive comparison of the toxicological properties of **Diarylide Yellow** with several alternative pigments, supported by experimental data and detailed methodologies.

Executive Summary

Diarylide Yellow pigments, while generally exhibiting low acute toxicity, pose a significant health risk due to their potential to degrade into 3,3'-dichlorobenzidine (DCB), a known human carcinogen, under certain conditions such as high temperatures. This has prompted a search for safer alternatives. This guide evaluates the toxicological profiles of **Diarylide Yellow** against a range of inorganic and organic pigments, including Bismuth Vanadate, Isoindolinone Yellow, Nickel Titanate Yellow, Arylide/Hansa Yellows, and Synthetic Yellow Iron Oxide. The data presented clearly indicates that several of these alternatives offer a significantly improved safety profile, making them viable replacements in various applications.



Comparative Toxicological Data

The following table summarizes the key toxicological data for **Diarylide Yellow** and its alternatives. The data has been compiled from various sources, including OECD SIDS reports and manufacturer safety data sheets.



Pigment Class	C.I. Name	Acute Oral LD50 (rat, mg/kg)	Acute Dermal LD50 (rat, mg/kg)	Skin Irritation (rabbit)	Eye Irritation (rabbit)	Genotoxi city (Ames Test)
Diarylide Yellow	Pigment Yellow 12	>5000	>2000	Non-irritant	Non-irritant	Negative
Pigment Yellow 13	>3000[1]	>3000[1]	Minimally irritating[1]	Minimally to slightly irritating[1]	Negative	
Pigment Yellow 83	>1750[1]	Not available	Non-irritant	Non-irritant	Negative	
Bismuth Vanadate	Pigment Yellow 184	>5000	Not available	Non-irritant	Non-irritant	Not available
Isoindolino ne Yellow	Pigment Yellow 110	>5000	>2000	Non-irritant	Non-irritant	Negative
Nickel Titanate Yellow	Pigment Yellow 53	>10000	Not available	Non-irritant	Slightly irritating[2]	Negative[2]
Arylide/Ha nsa Yellow	Pigment Yellow 3	>10000[3]	>2000[3]	Not available	Not available	Mutagenicit y data reported[4]
Pigment Yellow 74	>10000[5]	Not available	Irritant[6]	Irritant[6]	Mutagenicit y data reported[6]	
Synthetic Iron Oxide	Pigment Yellow 42	>5000[7]	Not available	Slight irritant[8]	May cause slight irritation[8]	No evidence of carcinogeni city[7]

Note: Data for some endpoints were not available for all pigments. "Not available" indicates that no data was found in the searched resources.



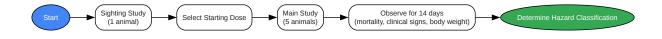
Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered as a single dose by gavage. The
 dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body
 weight).
- Sighting Study: A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.
- Main Study: A group of five animals is dosed at the selected starting level.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Endpoint: The test determines the dose that causes evident toxicity or no more than one death, which is then used for hazard classification.



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Acute Oral Toxicity (OECD 420) Workflow.





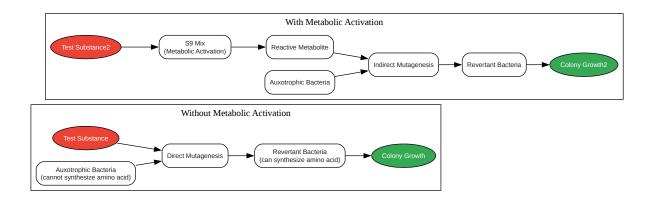
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a substance to cause skin irritation.

- Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.
- Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
- Viability Assessment: After incubation, the cell viability of the RhE tissue is measured using a
 colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT
 tetrazolium salt into a purple formazan product, which can be quantified.
- Endpoint: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.







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